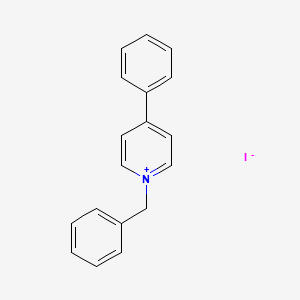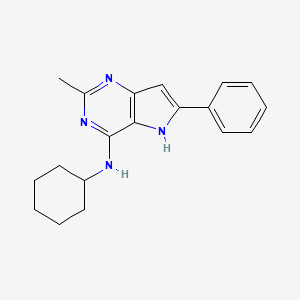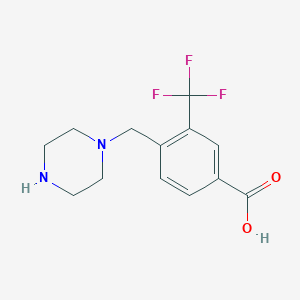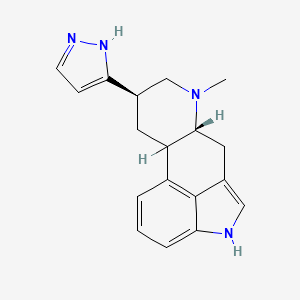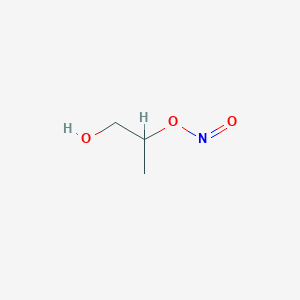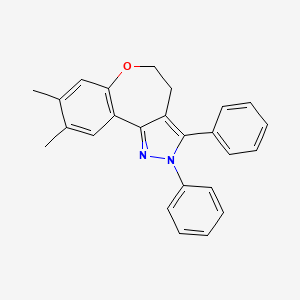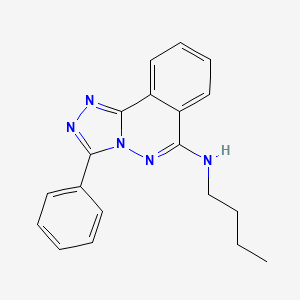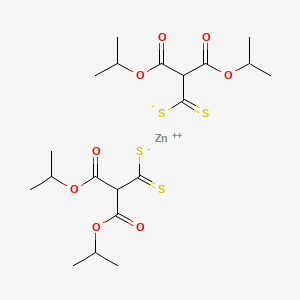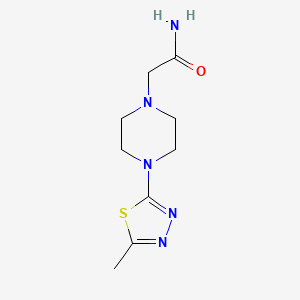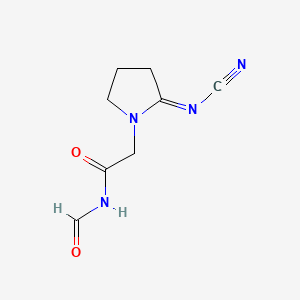
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including methoxy, hydroxy, and amino groups, contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride typically involves a multi-step process. One common approach is the Povarov cycloaddition reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst such as BF3·OEt2. This reaction forms the quinazolinone core, which is then further functionalized through various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to tetrahydroquinazoline derivatives.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic aromatic substitution and electrophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce tetrahydroquinazoline derivatives .
科学的研究の応用
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline core and exhibits similar biological activities.
3,4-Dimethoxyphenylethylamine: An analogue of dopamine with similar structural features and biological activities.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: A related compound with similar functional groups and potential therapeutic applications.
Uniqueness
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is unique due to its specific combination of functional groups and its quinazolinone core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
83722-15-0 |
|---|---|
分子式 |
C30H37Cl2N3O6 |
分子量 |
606.5 g/mol |
IUPAC名 |
2-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C30H35N3O6.2ClH/c1-32(15-14-20-6-13-27(37-4)28(16-20)38-5)18-22(34)19-39-23-9-7-21(8-10-23)29-31-26-12-11-24(36-3)17-25(26)30(35)33(29)2;;/h6-13,16-17,22,34H,14-15,18-19H2,1-5H3;2*1H |
InChIキー |
VBUXKMVYLBCERW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN(C)CCC4=CC(=C(C=C4)OC)OC)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


